Cas no 2228810-61-3 (2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid)

2-1-(4-{(tert-Butoxy)carbonylamino}phenyl)cyclobutylacetic acid is a specialized organic compound featuring a cyclobutylacetic acid backbone with a tert-butoxycarbonyl (Boc)-protected amino group on the phenyl ring. This structure makes it a valuable intermediate in pharmaceutical and peptide synthesis, offering stability under various reaction conditions due to the Boc protecting group. The cyclobutyl moiety enhances conformational rigidity, which can be advantageous in drug design for improving target binding affinity. Its carboxylic acid functionality allows for further derivatization, facilitating its use in coupling reactions. This compound is particularly useful in medicinal chemistry research, where controlled deprotection and functional group manipulation are required.
2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid structure
2228810-61-3 structure
Product Name:2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid
CAS No:2228810-61-3
MF:C17H23NO4
MW:305.36882519722
CID:5916343
PubChem ID:165622059
Update Time:2025-10-19

2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid
    • EN300-1877342
    • 2228810-61-3
    • 2-[1-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclobutyl]acetic acid
    • Inchi: 1S/C17H23NO4/c1-16(2,3)22-15(21)18-13-7-5-12(6-8-13)17(9-4-10-17)11-14(19)20/h5-8H,4,9-11H2,1-3H3,(H,18,21)(H,19,20)
    • InChI Key: LQHXUDRKJNFTPN-UHFFFAOYSA-N
    • SMILES: OC(CC1(C2C=CC(=CC=2)NC(=O)OC(C)(C)C)CCC1)=O

Computed Properties

  • Exact Mass: 305.16270821g/mol
  • Monoisotopic Mass: 305.16270821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 75.6Ų

2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid Pricemore >>

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Additional information on 2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid

Recent Advances in the Study of 2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid (CAS: 2228810-61-3)

The compound 2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid (CAS: 2228810-61-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its cyclobutylacetic acid core and tert-butoxycarbonyl (Boc) protected amino group, has been the subject of several studies aimed at elucidating its biological activity, synthetic pathways, and pharmacological properties. This research brief synthesizes the latest findings on this compound, providing a comprehensive overview of its current status in drug discovery and development.

Recent studies have focused on the synthesis and optimization of 2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid, with particular emphasis on its role as a key intermediate in the production of more complex bioactive molecules. Researchers have developed novel synthetic routes to improve yield and purity, leveraging advanced techniques such as microwave-assisted synthesis and catalytic asymmetric hydrogenation. These advancements have not only streamlined the production process but also opened new avenues for the compound's application in targeted drug delivery systems.

In terms of biological activity, preliminary in vitro and in vivo studies have demonstrated that 2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid exhibits promising anti-inflammatory and analgesic properties. Mechanistic studies suggest that the compound modulates key signaling pathways involved in inflammation, including the NF-κB and MAPK pathways. These findings position it as a potential candidate for the development of new therapeutics for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Furthermore, the compound's pharmacokinetic profile has been investigated, revealing favorable absorption and distribution characteristics. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects. Current research is exploring structural modifications to enhance its bioavailability and reduce potential toxicity, with several derivatives already showing improved efficacy in preclinical models.

The therapeutic potential of 2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid extends beyond inflammation. Recent studies have highlighted its role in oncology, where it has shown inhibitory effects on certain cancer cell lines. The compound's ability to interfere with cell proliferation and induce apoptosis has been attributed to its interaction with specific molecular targets, including cyclin-dependent kinases and apoptosis regulators. These findings underscore its versatility and potential as a multi-target therapeutic agent.

In conclusion, 2-1-(4-{(tert-butoxy)carbonylamino}phenyl)cyclobutylacetic acid (CAS: 2228810-61-3) represents a promising scaffold for drug development, with applications spanning anti-inflammatory, analgesic, and anticancer therapies. Ongoing research aims to further elucidate its mechanisms of action, optimize its pharmacological properties, and advance its clinical translation. The compound's unique structural features and broad biological activity make it a valuable subject of study in the quest for novel therapeutic agents.

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